molecular formula C8H14O4 B7779923 1,4-Bis(2-hydroxyethoxy)-2-butyne CAS No. 32167-31-0

1,4-Bis(2-hydroxyethoxy)-2-butyne

Cat. No. B7779923
CAS RN: 32167-31-0
M. Wt: 174.19 g/mol
InChI Key: IXAWTPMDMPUGLV-UHFFFAOYSA-N
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Description

1,4-Bis(2-hydroxyethoxy)-2-butyne is a chemical compound with the molecular formula C10H14O4 . It is also known by other names such as 1,4-Bis(2-hydroxyethoxy)benzene and Hydroquinone bis(2-hydroxyethyl) ether . The compound has a molecular weight of 198.22 g/mol .


Synthesis Analysis

The synthesis of similar compounds, such as 1,4-bis(2-hydroxyethoxy)benzene (HQEE), has been reported in the literature . These compounds were synthesized from hydroquinones (HQ) and cyclic carbonates . Another study reported the synthesis of polyesters derived from 1,4-bis(2-hydroxyethoxy)benzene for use in packaging materials .


Molecular Structure Analysis

The molecular structure of 1,4-Bis(2-hydroxyethoxy)-2-butyne is based on structures generated from information available in ECHA’s databases . The InChI string for the compound is InChI=1S/C10H14O4/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4,11-12H,5-8H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Bis(2-hydroxyethoxy)-2-butyne include a molecular weight of 198.22 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 6 . The compound also has a topological polar surface area of 58.9 Ų .

Scientific Research Applications

  • Stabilization of Alpha-Helical Structures in Peptides : 1,4-Bis(2-hydroxyethoxy)-2-butyne has been used as an acetylenic cross-linking agent to effectively stabilize alpha-helical structures in short peptides (Fujimoto et al., 2004).

  • Photocycloaddition Studies : The compound has been involved in photocycloaddition studies with 1,3-dimethyl-6-azathymine, leading to the formation of novel compounds through a mechanism involving excited triplet complexes and biradicals (Yang et al., 1989).

  • Mercuric Ion-Catalyzed Hydration : It has been used in the mercuric ion-catalyzed hydration of derivatives of 1,4-dichloro-2-butyne, yielding various products like 1,4-bis(arylthiomethyl)vinyl acetate and 1,4-bis(arylthio)-2-butanone (Thyagarajan et al., 1975).

  • Synthesis of Butadienes and Beta-Lactams : It has been a precursor for the synthesis of 2,3-disubstituted 1,3-butadienes, offering pathways to various functionalities and reactivity, including Diels-Alder reactivity (Reich et al., 1993). Additionally, metal-mediated carbonyl-1,3-butadien-2-ylation using derivatives like 1,4-bis(methanesulfonyl)-2-butyne has been explored for asymmetric synthesis of bioactive 3-substituted 3-hydroxy-beta-lactams (Alcaide et al., 2002).

  • Surface Activities and Aggregation Behaviors : Modified polysiloxanes with 1,4-Bis(2-hydroxyethoxy)-2-butyne have been synthesized and studied for their surface activities and aggregation behaviors, revealing their potential in forming spherical aggregates and influencing surface tension (Du et al., 2015).

  • Diels-Alder Reactions : The compound has been a subject in Diels-Alder reactions, such as with hexafluoro-2-butyne and bis-furyl dienes, revealing kinetic versus thermodynamic control in the reaction pathways and leading to the formation of complex adducts (Borisova et al., 2018).

properties

IUPAC Name

2-[4-(2-hydroxyethoxy)but-2-ynoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c9-3-7-11-5-1-2-6-12-8-4-10/h9-10H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAWTPMDMPUGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC#CCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041918
Record name 1,4-Bis(2-hydroxyethoxy)-2-butyne
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Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanol, 2,2'-[2-butyne-1,4-diylbis(oxy)]bis-
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Product Name

1,4-Bis(2-hydroxyethoxy)-2-butyne

CAS RN

1606-85-5, 32167-31-0
Record name 1,4-Bis(2-hydroxyethoxy)-2-butyne
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Record name Hydroxyethylated 2-butyne-1,4-diol
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Record name 1,4-Bis(2-hydroxyethoxy)-2-butyne
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Record name Ethanol, 2,2'-[2-butyne-1,4-diylbis(oxy)]bis-
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Record name 1,4-Bis(2-hydroxyethoxy)-2-butyne
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Record name Oligomerisation products of but-2-yne-1,4-diol and ethylene oxide
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Record name 2,2'-but-2-ynylenedioxydiethanol
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Record name 1,4-BIS(2-HYDROXYETHOXY)-2-BUTYNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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